Diperamycin

Catalog No.
S635170
CAS No.
M.F
C38H64N8O14
M. Wt
857 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperamycin

Product Name

Diperamycin

IUPAC Name

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide

Molecular Formula

C38H64N8O14

Molecular Weight

857 g/mol

InChI

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)

InChI Key

IHQIMVZJVJTKSV-UHFFFAOYSA-N

SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Synonyms

diperamycin

Canonical SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Description

Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.

Diperamycin is an aminoglycoside antibiotic derived from apramycin, which is produced by the bacterium Streptomyces tenebrarius. Structurally, it is characterized by a complex arrangement of sugar and amino groups, contributing to its biological activity against various bacterial pathogens. The chemical formula for diperamycin is C21H41N5O11C_{21}H_{41}N_{5}O_{11}, and it has a molar mass of approximately 539.58 g/mol . Diperamycin is primarily utilized in veterinary medicine, particularly for treating infections caused by Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Typical of aminoglycosides, including acetylation and glycosylation. These reactions can modify its activity and stability. For instance, the acetylation of specific amino groups can lead to changes in binding affinity to bacterial ribosomes, impacting its efficacy as an antibiotic. The mechanism of action involves binding to the bacterial ribosome, leading to misreading of mRNA and subsequent inhibition of protein synthesis .

The synthesis of diperamycin typically involves fermentation processes using Streptomyces tenebrarius. In laboratory settings, synthetic methods may include:

  • Glycosylation Reactions: These involve the introduction of sugar moieties to the core structure of apramycin.
  • Acetylation: Using acetylating agents to modify amino groups.
  • Chemical Modifications: Various chemical techniques can be employed to enhance solubility and bioactivity.

Research has demonstrated that modifications at specific positions on the apramycin scaffold can lead to derivatives with improved pharmacological profiles .

Diperamycin is primarily used in veterinary medicine for:

  • Treating infections caused by multidrug-resistant Gram-negative bacteria.
  • Preventing infections in livestock due to its broad-spectrum activity.
  • Research applications in studying antibiotic resistance mechanisms.

Its unique properties also make it a candidate for further development in human medicine, particularly for treating resistant bacterial infections .

Studies on diperamycin have shown that it interacts with various biological molecules, including ribosomal RNA. The binding affinity and specificity can vary based on structural modifications. Interaction studies often focus on:

  • Ribosomal Binding: Understanding how diperamycin binds to different ribosomal sites can inform modifications that enhance its efficacy.
  • Resistance Mechanisms: Investigating how bacteria develop resistance against diperamycin provides insights into potential combination therapies or new derivatives .

Diperamycin shares structural and functional similarities with several other aminoglycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
GentamicinSimilar sugar ringsEffective against a broader range of Gram-negative bacteria
NeomycinSimilar core structureHigher toxicity limits its use in humans
TobramycinSimilar mechanismMore effective against Pseudomonas aeruginosa
StreptomycinBasic aminoglycosideFirst discovered aminoglycoside with unique action against tuberculosis

Diperamycin's uniqueness lies in its specific binding interactions with ribosomal RNA and its effectiveness against certain resistant strains that other aminoglycosides may not target as effectively .

Diperamycin was first reported in 1998 by Matsumoto et al., who isolated it from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2, a strain obtained from soil samples. Initial characterization revealed a molecular formula of $$ \text{C}{38}\text{H}{64}\text{N}8\text{O}{14} $$ and a molecular weight of 856.96 Da, determined through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s structure comprises a 14-member polyketide chain linked to a cyclic depsipeptide core containing two piperazic acid (Piz) units and an N-hydroxylated glycine residue (Figure 1).

PropertyValue
Molecular formula$$ \text{C}{38}\text{H}{64}\text{N}8\text{O}{14} $$
Molecular weight856.96 g/mol
Producing organismStreptomyces griseoaurantiacus
BioactivityAntibacterial, cytotoxic

Figure 1. Structural features of diperamycin. The polyketide moiety (blue) and depsipeptide core (red) are highlighted. Piperazic acid residues (green) confer conformational rigidity.

Diperamycin demonstrated potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) of 0.10–0.20 μg/mL for MRSA and Enterococcus seriolicida, and cytotoxic effects against L1210 leukemia and HeLa cells at IC$$_{50}$$ values of 0.009–0.098 μg/mL. These findings positioned it as a dual-function agent in antibiotic and anticancer research.

Taxonomic Classification of Producer Organisms

Streptomyces griseoaurantiacus, the producer of diperamycin, belongs to the phylum Actinomycetota, class Actinomycetes, and family Streptomycetaceae. This species is phylogenetically clustered within the Streptomyces aurantiacus group, characterized by its ability to synthesize orange-pigmented secondary metabolites. Strain variability exists, with isolates recovered from diverse environments:

  • MK393-AF2: Soil (Crimea, USSR).
  • XQ-29: Rhizospheric soil of pepper fields (Hunan, China).
  • CS113: Cuticle of leaf-cutting ants (Attini tribe).

The ecological adaptability of S. griseoaurantiacus underscores its metabolic versatility, enabling the production of structurally complex antibiotics like diperamycin under varied cultivation conditions.

Historical Development of Cyclic Peptide Antibiotic Research

Cyclic peptides have been pivotal in antibiotic development since the 1940s, exemplified by bacitracin (1943) and daptomycin (1980s). These compounds combine membrane-targeting mechanisms with resistance-evading conformational constraints, making them invaluable against multidrug-resistant pathogens. Diperamycin’s discovery in the late 1990s coincided with advances in NRPS and PKS enzymology, which revealed conserved domains for amino acid activation, condensation, and cyclization.

Key milestones in cyclic peptide research:

  • 1943: Isolation of bacitracin, the first cyclic peptide antibiotic.
  • 1980s: Development of daptomycin, a lipopeptide targeting bacterial membranes.
  • 1998: Discovery of diperamycin, expanding the azinothricin family.
  • 2024: Breakthroughs in synthetic biology enabling rapid cyclic peptide production.

Diperamycin’s hybrid PKS-NRPS biosynthesis represents a paradigm for engineering novel analogs, particularly given the resurgence of natural product mining in the genomics era.

Position within Natural Product Chemistry

Diperamycin belongs to the azinothricin family, distinguished by piperazic acid-containing depsipeptides. Its biosynthetic gene cluster (dpn) encodes a 13-module NRPS and a 6-module PKS, which collaboratively assemble the polyketide and peptide moieties. Critical enzymatic steps include:

  • Piperazic acid synthesis: Catalyzed by L-ornithine N-hydroxylase (DpnO2) and piperazate synthase (DpnZ).
  • Polyketide elongation: Hexylmalonyl-CoA extender units incorporated by PKS DpnP.
  • Cyclization: Thioesterase (TE) domain-mediated release of the mature molecule.

Comparative analysis with aurantimycin A, a structural analog, highlights conserved stereochemistry in the polyketide chain but divergent hydroxylation patterns. This structural nuance correlates with diperamycin’s enhanced bioactivity against cancer cells.

Table 1. Comparative features of azinothricin-family antibiotics.

CompoundProducerBioactivityUnique Features
DiperamycinS. griseoaurantiacusAntibacterial, cytotoxicDual PKS-NRPS system
Aurantimycin AS. aurantiacusAntifungalEther-linked polyketide
AzinothricinS. sahachiroiAntitumorMacrocyclic lactam

Diperamycin’s hybrid architecture and bioactivity profile exemplify the untapped potential of microbial secondary metabolites in addressing contemporary therapeutic challenges.

Genetic Organization and Regulatory Elements

The diperamycin biosynthetic gene cluster (dpn) represents a paradigm of complex secondary metabolite production in actinomycetes, spanning approximately 66.5 kilobases and encompassing twenty-seven genes essential for diperamycin biosynthesis [1] [2] [3]. The cluster was initially identified through genome mining approaches using the piperazate synthase KtzT as a query sequence to screen bacterial genomes for biosynthetic gene clusters encoding piperazic acid-containing compounds [1] [2]. This systematic screening approach led to the discovery of the previously cryptic dpn cluster in Streptomyces species CS113, isolated from the cuticle of leaf-cutting ants of the tribe Attini [2] [4].

The genetic architecture of the dpn cluster exhibits a highly organized modular arrangement characteristic of hybrid polyketide-nonribosomal peptide biosynthetic systems [1] [2] [3]. Based on synteny analysis with related gene clusters, the cluster boundaries are defined by dpnL and dpnR3, encompassing genes for multiple functional categories essential for diperamycin production [3]. The core biosynthetic machinery includes genes encoding Type I polyketide synthase modules (dpnP1 through dpnP4), nonribosomal peptide synthetase modules (dpnS1 through dpnS4), and specialized enzymes for piperazic acid biosynthesis (dpnZ and dpnO2) [1] [2] [3].

Table 1: Organization of the dpn Biosynthetic Gene Cluster

Gene CategorySpecific GenesFunctionNumber of Genes
Polyketide synthesisdpnP1-dpnP4Type I PKS organized into four modules4
Nonribosomal peptide synthesisdpnS1-dpnS4NRPS organized into six modules4
Piperazic acid biosynthesisdpnZ, dpnO2Piperazate synthase and ornithine oxygenase2
RegulationdpnR1-dpnR3Pathway regulation3
TransportdpnT1-dpnT4Precursor and product transport4
Post-assembly modificationsdpnO1, dpnMHydroxylation and other modifications2
Precursor biosynthesisdpnB1, dpnB2, dpnQThioesterases and additional NRPS components3

The regulatory framework of the dpn cluster incorporates multiple levels of transcriptional control through pathway-specific regulatory genes dpnR1, dpnR2, and dpnR3 [1] [2]. These regulatory elements are strategically positioned within the cluster to coordinate the expression of biosynthetic genes in response to environmental and physiological signals. The presence of multiple regulatory genes suggests a sophisticated control mechanism that ensures coordinated expression of the entire biosynthetic machinery while preventing metabolic burden on the host organism.

Evolutionary Origins and Conservation Analysis

The evolutionary origins of the dpn biosynthetic gene cluster can be traced through comparative genomic analysis with related azinothricin family biosynthetic pathways, particularly the aurantimycin (art) gene cluster [2] [3] [5]. The high degree of synteny observed between the dpn and art clusters indicates a common evolutionary origin, with both clusters encoding functionally equivalent polyketide synthase and nonribosomal peptide synthetase machinery [3]. This conservation extends to the organization of inactive domains within both clusters, suggesting that these systems have undergone parallel evolutionary development.

Phylogenetic analysis of the dpn cluster reveals conservation patterns that extend beyond the immediate azinothricin family to include other piperazic acid-containing natural product biosynthetic pathways [2] [6] [7]. The presence of homologous piperazate biosynthesis genes (ktzI and ktzT homologs) across diverse actinomycete genomes indicates that the capacity for piperazic acid biosynthesis represents an ancient metabolic capability that has been repeatedly recruited into different biosynthetic contexts [6] [7] [8].

The conservation analysis reveals that the dpn cluster shares identical domain compositions with the art cluster for both polyketide synthase and nonribosomal peptide synthetase components [3]. This remarkable conservation includes the presence of inactive domains, such as the dehydratase domain in DpnP2 and the epimerization domain in DpnS3, which are also inactive in their art cluster counterparts [3]. The preservation of these inactive domains suggests strong selective pressure to maintain the overall architectural integrity of the biosynthetic machinery, even when specific catalytic functions are no longer required.

The evolutionary relationship between dpn and art clusters is further supported by the identical stereochemistry of the final products, with both diperamycin and aurantimycin displaying the same absolute configurations for chiral centers in both peptidic and polyketide moieties [3]. This stereochemical conservation provides additional evidence for the shared evolutionary origin of these biosynthetic systems and highlights the precision with which these complex molecular architectures have been maintained through evolutionary time.

Hybrid Polyketide-Nonribosomal Peptide Biosynthesis

Polyketide Synthase (PKS) Components

The polyketide synthase component of diperamycin biosynthesis is organized as a Type I modular system consisting of four discrete modules encoded by genes dpnP1 through dpnP4 [1] [2] [3]. This PKS machinery is responsible for the assembly of the C15 polyketide chain that forms the lipophilic tail of the diperamycin molecule. Each module contains a specific arrangement of catalytic domains that collectively determine the structure and stereochemistry of the growing polyketide chain.

The loading module DpnP1 initiates polyketide biosynthesis through the incorporation of hexylmalonyl-coenzyme A as the starter unit, establishing the foundational carbon skeleton for the polyketide moiety [1] [3]. This module contains the complete complement of domains necessary for chain initiation: ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP). The acyltransferase domain specificity determines the selection of the hexyl-substituted malonyl building block, which distinguishes diperamycin from aurantimycin that incorporates a different branched extender unit [3].

Table 2: Domain Architecture of DpnP PKS Modules

ModuleDomain ArchitectureSubstrate SpecificityKey Features
DpnP1 (PKS M1)KS-AT-DH-KR-ACPHexylmalonyl-CoALoading module
DpnP2 (PKS M2)KS-AT-DH(inactive)-KR(B1)-ACPMalonyl-CoAInactive DH domain
DpnP3 (PKS M3)KS-AT-DH-ER-KR-ACPMalonyl-CoAComplete reduction
DpnP4 (PKS M4)KS-AT-KR-ACPMalonyl-CoATerminal PKS module

The second module DpnP2 represents a particularly interesting case of evolutionary adaptation, containing an inactive dehydratase domain that has lost its catalytic function [3]. This inactive domain is also present in the equivalent module of the aurantimycin biosynthetic pathway, suggesting that the loss of dehydratase activity occurred in a common ancestor and has been preserved through evolutionary time [3]. The ketoreductase domain in this module belongs to the B1 type, which determines the stereochemical outcome of the reduction reaction and ensures the correct configuration of the hydroxyl group in the resulting intermediate [3].

The third module DpnP3 contains the complete set of reduction domains, including dehydratase, enoyl reductase, and ketoreductase, resulting in the full reduction of the β-keto functionality to a methylene group [3]. This complete reduction sequence is essential for generating the saturated carbon chain characteristic of the diperamycin polyketide moiety. The fourth and terminal module DpnP4 lacks dehydratase and enoyl reductase activities, retaining only the ketoreductase function to generate a hydroxyl group that serves as the attachment point for the subsequent nonribosomal peptide synthesis [3].

Nonribosomal Peptide Synthetase (NRPS) Machinery

The nonribosomal peptide synthetase machinery responsible for diperamycin peptide assembly consists of four multimodular enzymes (DpnS1 through DpnS4) that collectively organize six distinct modules (M5 through M10) [1] [2] [3]. This NRPS system is responsible for the sequential incorporation of amino acid building blocks, including the two piperazic acid residues that define the azinothricin family of natural products.

The initiation of peptide synthesis occurs through DpnS1 (module M5), which contains a starter condensation domain that catalyzes the acylation of the first amino acid (L-threonine) with the C15 polyketide chain synthesized by the PKS machinery [3]. This critical coupling reaction links the lipophilic polyketide tail to the peptidic core structure, establishing the hybrid nature of the diperamycin scaffold. The condensation domain belongs to the starter (CS) subtype, which is specifically adapted for the acylation reaction rather than standard peptide bond formation [3].

The subsequent modules DpnS2 and DpnS3 are responsible for the incorporation of the two piperazic acid residues that are characteristic of diperamycin [1] [2] [3]. DpnS2 contains two modules (M6 and M7), with M6 incorporating the first L-piperazic acid residue and M7 adding L-serine. The adenylation domain of M6 contains the substrate specificity-conferring code DVFSVASY, which corresponds to L-piperazic acid specificity and can be classified as code 1 for this type of adenylation domain [3]. The epimerization domain in M6 catalyzes the conversion of L-piperazic acid to its D-form, while the methyltransferase domain in M7 performs O-methylation of the serine residue [3].

DpnS3 encompasses modules M8 and M9, with M8 incorporating the second piperazic acid residue and M9 adding glycine [3]. The adenylation domain of M8 contains the specificity code DILQVGWV, which fits well with glycine specificity, while M9 contains the code DVFTVAAY that corresponds to L-piperazic acid specificity (code 2) [3]. Notably, the epimerization domain in M8 lacks the conserved HHxxxDG motif, suggesting that it is inactive, which is consistent with the incorporation of glycine that does not require epimerization [3].

Domain Architecture and Substrate Specificity

The domain architecture of the diperamycin biosynthetic machinery reflects the sophisticated molecular recognition systems that ensure accurate substrate selection and stereochemical control throughout the assembly process [1] [2] [3]. The adenylation domains within the NRPS modules contain substrate specificity-conferring codes that determine the precise amino acid substrates incorporated at each position in the growing peptide chain.

Analysis of the substrate specificity codes reveals the molecular basis for the incorporation of both proteinogenic and nonproteinogenic amino acids into the diperamycin structure [3]. The adenylation domains of modules M6 and M9 both recognize L-piperazic acid but belong to different specificity codes (code 1 and code 2, respectively), indicating evolutionary divergence in the recognition mechanisms while maintaining substrate specificity for the same unusual amino acid [3]. This dual recognition system for piperazic acid incorporation represents a remarkable example of convergent evolution within a single biosynthetic pathway.

The condensation domains within the NRPS modules exhibit subtype-specific catalytic activities that determine the stereochemistry of peptide bond formation [3]. The condensation domain classification includes LCL domains that catalyze peptide bond formation between two L-amino acids, DCL domains that condense a D-amino acid donor with an L-amino acid acceptor, and the starter condensation domain that performs the initial acylation reaction [3]. All condensation domains contain the conserved HHxxxDG motif that is essential for catalytic activity [3].

The thioesterase domain in the terminal module DpnS4 performs the dual functions of peptide chain release and macrocyclization [3]. This domain contains the catalytic triad S-D-H that includes a histidine residue involved in epimerization, suggesting additional epimerase activity that accounts for the D-configuration of the N-hydroxyalanine residue in the final product [3]. The dual epimerization and cyclization function of this thioesterase domain represents another example of the multifunctional nature of NRPS domains, similar to systems described for nocardicin A and skyllamycin A biosynthesis [3].

Piperazic Acid Biosynthesis

Ornithine Oxygenase (dpnO2) Mechanism

The biosynthesis of piperazic acid in diperamycin begins with the hydroxylation of L-ornithine by the ornithine oxygenase DpnO2, which catalyzes the conversion of L-ornithine to N5-hydroxy-L-ornithine [1] [2] [6]. This enzyme belongs to the family of flavin adenine dinucleotide-dependent monooxygenases that utilize molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as cosubstrates to perform the hydroxylation reaction [6] [9]. The dpnO2 gene encodes a putative ornithine oxygenase that shares sequence homology with characterized ornithine N-hydroxylases from other biosynthetic systems.

The catalytic mechanism of ornithine oxygenases involves the formation of a flavin hydroperoxide intermediate that serves as the oxidizing species for substrate hydroxylation [6] [9]. The enzyme binds L-ornithine and molecular oxygen, leading to the formation of N5-hydroxy-L-ornithine through a hydroxylation reaction that is coupled to the oxidation of NADPH [6]. This reaction represents the first committed step in piperazic acid biosynthesis and serves as the branch point from primary metabolism into the specialized metabolic pathway leading to piperazic acid production.

Biochemical characterization of related ornithine oxygenases, particularly KtzI from Kutzneria species 744, has provided insights into the kinetic parameters and mechanistic details of this class of enzymes [6]. KtzI exhibits physiologically relevant kinetic parameters for the conversion of ornithine to N5-hydroxy-ornithine, with the enzyme demonstrating specificity for L-ornithine over other potential substrates [6]. The purified enzyme catalyzes the conversion using FAD as a cofactor and requires both NADPH and molecular oxygen as cosubstrates, consistent with the proposed mechanism for ornithine hydroxylation [6].

Table 3: Enzymes Involved in Piperazic Acid Biosynthesis

EnzymeGeneFunctionCofactorsMechanism Type
Ornithine oxygenase (DpnO2)dpnO2L-ornithine to N5-OH-L-ornithineFAD, NADPH, O2Hydroxylation
Piperazate synthase (DpnZ)dpnZN-N bond formation in piperazic acidHeme-dependentCyclization
KtzI homologsVarious (ktzI)Ornithine hydroxylationFAD, NADPHHydroxylation
KtzT homologsVarious (ktzT)Cyclization to piperazic acidHeme ironIntramolecular cyclization

The substrate specificity of ornithine oxygenases has been confirmed through isotopic labeling experiments that demonstrate the direct incorporation of L-ornithine into piperazic acid-containing natural products [6]. These experiments provided definitive evidence that ornithine serves as the precursor for piperazic acid biosynthesis, resolving earlier controversy regarding the biosynthetic origin of this unusual amino acid [6]. The incorporation studies also revealed that both ornithine and N5-hydroxy-ornithine are incorporated intact into the piperazic acid residues, supporting the proposed linear biosynthetic pathway [6].

Piperazate Synthase (dpnZ) Function

The piperazate synthase DpnZ catalyzes the critical N-N bond formation reaction that converts N5-hydroxy-L-ornithine to L-piperazic acid [1] [2] [6] [7]. This enzyme belongs to the heme-dependent enzyme family and represents one of the few characterized enzymes capable of catalyzing intramolecular N-N bond formation in biological systems [6] [10] [11]. The dpnZ gene encodes a protein that shares sequence homology with characterized piperazate synthases from other biosynthetic systems, particularly KtzT from Kutzneria species 744 [6] [7].

The enzymatic mechanism of piperazate synthases involves the coordination of the N5-hydroxyl group of the substrate with the heme iron center, which facilitates the intramolecular cyclization reaction [10] [11]. Structural studies of KtzT have revealed that the substrate exhibits two distinct conformations in the enzyme active site, with one conformation representing a transient state facilitating substrate entry and the other representing the productive conformation for catalysis [11]. The N5 atom of the substrate directly coordinates with the heme iron, which precludes oxygen binding and supports the oxygen-independent nature of the reaction [11].

Recent crystallographic analysis of piperazate synthases has provided detailed insights into the substrate-binding network and catalytic mechanism [11]. The complex structure of KtzT with N5-hydroxy-L-ornithine reveals specific amino acid residues that are critical for substrate recognition and positioning [11]. The enzyme exhibits remarkable specificity for the hydroxylated ornithine substrate, and mutagenesis experiments have confirmed the importance of specific residues for both structural integrity and catalytic activity [11].

The biochemical characterization of piperazate synthases has revealed considerable flexibility in reaction conditions, with optimal activity observed at moderate temperatures (30°C) and alkaline pH (pH 9) [10]. The enzyme demonstrates remarkable thermo- and pH-flexibility, making it accessible for various biotechnological applications [10]. Expression of active enzyme requires careful attention to heme loading, as the enzyme requires the heme cofactor for catalytic activity [10].

N-N Bond Formation Biochemistry

The formation of nitrogen-nitrogen bonds represents one of the most challenging reactions in organic chemistry, both from synthetic and enzymatic perspectives [6] [10] [11]. The biochemical mechanism of N-N bond formation in piperazic acid biosynthesis involves the intramolecular cyclization of N5-hydroxy-L-ornithine through nucleophilic attack of the N2 nitrogen on the N5-hydroxyl group [6] [10] [11]. This reaction requires precise positioning of the substrate within the enzyme active site and activation of the hydroxyl leaving group through coordination with the heme iron center.

The structural basis for N-N bond formation has been elucidated through detailed crystallographic studies of piperazate synthases complexed with substrate analogs [11]. The enzyme active site creates a specific microenvironment that facilitates the challenging cyclization reaction through precise substrate positioning and electronic activation [11]. The heme iron plays a crucial role in activating the N5-hydroxyl group for displacement by the N2 nitrogen, effectively lowering the activation energy for this thermodynamically unfavorable reaction [11].

The stereochemical outcome of the N-N bond formation reaction is strictly controlled by the enzyme active site architecture [6] [11]. The cyclization produces L-piperazic acid with the correct stereochemistry for incorporation into the diperamycin peptide chain [6]. The enzyme demonstrates remarkable selectivity for the intramolecular cyclization reaction over competing intermolecular reactions or alternative cyclization modes [6] [11].

The broader significance of N-N bond formation in natural product biosynthesis extends beyond piperazic acid to include other nitrogen-nitrogen bond-containing compounds such as azinomycin and ficellomycin [6] [12]. These compounds utilize different enzymatic strategies for N-N bond formation, indicating that nature has evolved multiple solutions to this challenging chemical transformation [6] [12]. The diversity of N-N bond formation mechanisms highlights the evolutionary pressure to access this unusual chemical functionality for biological activity.

Post-assembly Modifications

The post-assembly modification of the diperamycin macrocycle involves hydroxylation reactions that introduce the characteristic N-hydroxyl groups found in the final natural product [1] [2] [3]. These modifications are catalyzed by FAD-dependent monooxygenases, particularly DpnO1, which is predicted to perform the hydroxylation of amino acid residues within the assembled peptide chain [3]. The post-assembly hydroxylation represents a critical step that transforms the initially cyclized peptide into the bioactive diperamycin molecule.

The hydroxylation pattern observed in diperamycin involves the introduction of hydroxyl groups at specific nitrogen atoms within the peptide backbone, creating N-hydroxyamino acid residues that are characteristic of the azinothricin family [1] [3]. These N-hydroxyl groups are essential for the biological activity of diperamycin and related compounds, as they participate in metal coordination and contribute to the conformational constraints that determine target recognition [1]. The precise regioselectivity of the hydroxylation reactions ensures that only specific amino acid residues are modified, maintaining the structural integrity of the macrocycle.

The enzymatic machinery responsible for post-assembly modifications includes additional genes within the dpn cluster that encode tailoring enzymes [1] [2]. These enzymes work in concert to introduce the final structural features that distinguish diperamycin from its biosynthetic intermediates [3]. The coordination of these post-assembly modifications with the main biosynthetic pathway requires sophisticated regulatory mechanisms to ensure that modifications occur at the appropriate stage of biosynthesis.

The comparison with related azinothricin family members reveals conserved patterns of post-assembly modifications that reflect shared evolutionary origins and functional requirements [3] [13] [14]. The hydroxylation patterns observed in diperamycin are similar to those found in aurantimycin A and other family members, suggesting that the post-assembly modification machinery represents an ancient and conserved component of azinothricin biosynthesis [3]. This conservation extends to the stereochemical outcomes of the hydroxylation reactions, which maintain identical configurations across different family members.

Cryptic Gene Cluster Activation Mechanisms

Nutritional Regulation

The activation of the cryptic dpn biosynthetic gene cluster is subject to complex nutritional regulation that governs the expression of diperamycin biosynthetic genes in response to environmental conditions [1] [2] [15]. Studies have demonstrated that the production of diperamycin is highly dependent on the specific culture medium composition, with the compound being detectable only under particular nutritional conditions [2]. This nutritional dependence reflects the cryptic nature of the dpn cluster, which remains silent under standard laboratory cultivation conditions.

The influence of carbon and nitrogen sources on dpn cluster expression represents a critical regulatory mechanism that links secondary metabolite production to the nutritional status of the producing organism [15] [16]. Optimization of culture conditions has been shown to significantly impact the production levels of related compounds in the azinothricin family, with specific medium formulations capable of inducing or repressing biosynthetic gene expression [15]. The dpn cluster responds to these nutritional cues through mechanisms that likely involve global regulatory networks that sense nutrient availability and metabolic state.

Medium optimization studies have revealed that the choice of carbon source, nitrogen source, and trace elements can dramatically influence the expression of cryptic biosynthetic gene clusters [15] [16]. In the case of diperamycin production, specific media compositions were required to detect the compound through comparative metabolite profiling between wild-type and mutant strains [2]. This nutritional dependence suggests that the dpn cluster has evolved regulatory mechanisms that restrict production to specific environmental conditions that favor secondary metabolite biosynthesis.

The relationship between nutritional regulation and cryptic gene cluster activation reflects broader patterns observed across Streptomyces secondary metabolism [15] [16]. Many biosynthetic gene clusters remain silent under nutrient-rich conditions and are activated only under conditions of nutritional stress or specific nutrient limitation [16]. This regulatory strategy allows the organism to prioritize primary metabolism during favorable growth conditions while activating secondary metabolite production when environmental conditions warrant the investment of cellular resources in specialized metabolite biosynthesis.

Genetic Activation Strategies

The activation of cryptic biosynthetic gene clusters requires sophisticated genetic strategies that can overcome the regulatory barriers that maintain these clusters in a silent state [17] [18] [19]. Multiple approaches have been developed for activating silent gene clusters, including manipulation of pathway-specific regulators, modification of global regulatory networks, and direct intervention through promoter engineering [18] [19] [20]. The dpn cluster activation was achieved through experimental proof using gene inactivation strategies that linked the cluster to its encoded compound [2] [4].

Promoter engineering represents one of the most effective strategies for activating cryptic biosynthetic gene clusters in Streptomyces species [18] [19] [20]. This approach involves the replacement of native promoter sequences with constitutive or inducible promoters that can drive expression independent of the complex regulatory networks that normally control cluster expression [19] [20]. The use of CRISPR-Cas9 technology has significantly improved the efficiency of promoter replacement strategies, enabling rapid and precise genome modifications [19].

The manipulation of pathway-specific regulatory genes provides another avenue for cluster activation, particularly when the regulatory architecture of the target cluster is well understood [17] [18] [21]. Many biosynthetic gene clusters contain both positive and negative regulatory elements that control cluster expression in response to environmental and physiological signals [17] [21]. The deletion of negative regulators or overexpression of positive regulators can effectively activate silent clusters, as demonstrated in numerous Streptomyces systems [17] [21].

Global regulatory approaches offer the potential to activate multiple cryptic clusters simultaneously through manipulation of master regulatory networks [17] [18] [20]. The disruption of global repressors such as AdpA or WblA has been shown to activate previously silent biosynthetic pathways while simultaneously affecting the expression of other secondary metabolite clusters [17] [21]. This pleiotropic approach can reveal the cryptic biosynthetic potential of Streptomyces strains but requires careful analysis to link specific compounds to their biosynthetic origins.

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Dates

Last modified: 02-18-2024
Young et al. Integrating High-Content Screening and Ligand-Target Prediction to Identify Mechanism of Action Nature Chemical Biology, doi: 10.1038/NChemBio.2007.53, published online 9 December 2007. http://www.nature.com/naturechemicalbiology

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